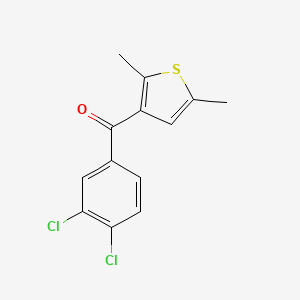
(3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is an organic compound that features a dichlorophenyl group and a dimethylthiophenyl group connected by a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,5-dimethylthiophene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
化学反応の分析
Types of Reactions
(3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of dichlorophenyl and dimethylthiophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of (3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the dimethylthiophenyl group can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3,4-Dichlorophenyl)(2,5-dimethylphenyl)methanone
- (3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone
- (3,4-Dichlorophenyl)(2,5-dimethylpyrrole-3-yl)methanone
Uniqueness
(3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is unique due to the presence of both dichlorophenyl and dimethylthiophenyl groups. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The sulfur atom in the thiophene ring can participate in unique interactions, enhancing the compound’s reactivity and specificity.
特性
CAS番号 |
57248-28-9 |
|---|---|
分子式 |
C13H10Cl2OS |
分子量 |
285.2 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C13H10Cl2OS/c1-7-5-10(8(2)17-7)13(16)9-3-4-11(14)12(15)6-9/h3-6H,1-2H3 |
InChIキー |
JXTXJMLIOMKUQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


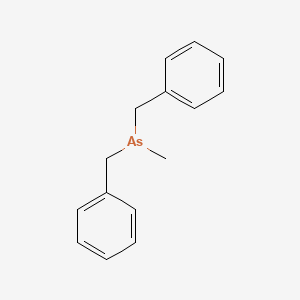
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
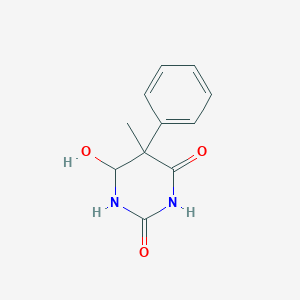
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
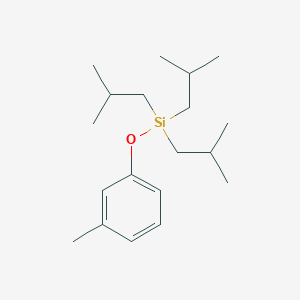
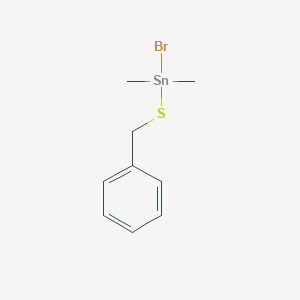

![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
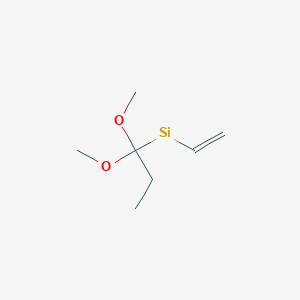
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)
